molecular formula C26H26FNO3 B13814764 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-ox-N,bata-diphenylbenzene butaneamide

4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-ox-N,bata-diphenylbenzene butaneamide

Cat. No.: B13814764
M. Wt: 419.5 g/mol
InChI Key: SYPXJOHAAOBODB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, also known as 4-Fluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide, is a complex organic compound. It is a diketone intermediate of atorvastatin, a widely used cholesterol-lowering medication. This compound plays a crucial role in the synthesis of atorvastatin, contributing to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves its role as an intermediate in the synthesis of atorvastatin. Atorvastatin works by inhibiting HMG-CoA reductase, an enzyme involved in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels in the body .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluoro-alpha-(2-methyl-1-oxopropyl)-gamma-oxo-N,beta-diphenylbenzenebutanamide
  • Methyl, 2-{2-[(4-fluorophenyl)-2-oxo-1-phenylethyl]}-4-methyl-3-oxo pentanoate
  • 1,4-Bis(4-fluorophenyl)-2,3-diphenylbutane-1,4-dione

Uniqueness

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide is unique due to its specific structure and role as an intermediate in the synthesis of atorvastatin. Its precise configuration and functional groups make it an essential component in the production of this important medication .

Properties

Molecular Formula

C26H26FNO3

Molecular Weight

419.5 g/mol

IUPAC Name

fluorobenzene;4-methyl-3-oxo-2-(2-oxo-1-phenylethyl)-N-phenylpentanamide

InChI

InChI=1S/C20H21NO3.C6H5F/c1-14(2)19(23)18(17(13-22)15-9-5-3-6-10-15)20(24)21-16-11-7-4-8-12-16;7-6-4-2-1-3-5-6/h3-14,17-18H,1-2H3,(H,21,24);1-5H

InChI Key

SYPXJOHAAOBODB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(C(C=O)C1=CC=CC=C1)C(=O)NC2=CC=CC=C2.C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.